molecular formula C25H25NO2 B10958136 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,3-dimethylphenyl)benzamide

4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,3-dimethylphenyl)benzamide

Cat. No.: B10958136
M. Wt: 371.5 g/mol
InChI Key: VCAPARBSYTWFEZ-UHFFFAOYSA-N
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Description

4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-N-(2,3-dimethylphenyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core linked to a 2,3-dihydro-1H-inden-5-yloxy group and a 2,3-dimethylphenyl group, making it a unique structure for study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,3-dimethylphenyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the 2,3-dihydro-1H-inden-5-yloxy group: This can be achieved through the reduction of indene derivatives.

    Attachment of the benzamide core: This involves the reaction of the 2,3-dihydro-1H-inden-5-yloxy intermediate with benzoyl chloride under basic conditions.

    Introduction of the 2,3-dimethylphenyl group: This step typically involves a Friedel-Crafts acylation reaction using 2,3-dimethylbenzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-N-(2,3-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or alcohols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and receptor binding due to its unique structure.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,3-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]benzoic acid
  • 1-amino-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol
  • 3-Oxo-2,3-dihydro-1H-inden-5-yl

Uniqueness

4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-N-(2,3-dimethylphenyl)benzamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties not found in similar compounds

Properties

Molecular Formula

C25H25NO2

Molecular Weight

371.5 g/mol

IUPAC Name

4-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-(2,3-dimethylphenyl)benzamide

InChI

InChI=1S/C25H25NO2/c1-17-5-3-8-24(18(17)2)26-25(27)21-11-9-19(10-12-21)16-28-23-14-13-20-6-4-7-22(20)15-23/h3,5,8-15H,4,6-7,16H2,1-2H3,(H,26,27)

InChI Key

VCAPARBSYTWFEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)COC3=CC4=C(CCC4)C=C3)C

Origin of Product

United States

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